3,4-Dihydroxyhippuric Acid

描述

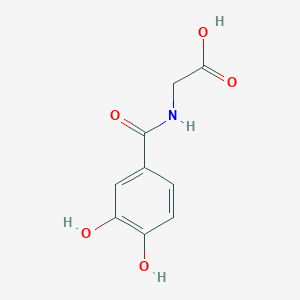

3,4-Dihydroxyhippuric Acid is a metabolite of 3,4-methylenedioxymethylamphetamine. It is a compound that consists of a benzoyl group linked to the N-terminal of glycine. The molecular formula of this compound is C9H9NO5, and it has a molecular weight of 211.17 g/mol . This compound is known for its white to light yellow solid appearance and is slightly soluble in DMSO and methanol.

准备方法

The synthesis of 3,4-Dihydroxyhippuric Acid involves the reaction of glycine with 3,4-dihydroxybenzoyl chloride under basic conditions. The reaction typically occurs in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

化学反应分析

3,4-Dihydroxyhippuric Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Metabolism

3,4-Dihydroxyhippuric acid is a phenolic compound derived from the metabolism of dietary polyphenols through gut microbiota. It is structurally related to hippuric acid and exhibits antioxidant properties. The compound is primarily excreted in urine, making it a useful biomarker for studying dietary intake and metabolic processes.

Metabolic Studies

3,4-DHHA has been studied for its role in metabolic pathways, particularly in relation to obesity and insulin resistance. Research indicates that it may help modulate lipid metabolism and improve insulin sensitivity. In a study involving high-fat diet-induced obesity in mice, administration of 3,4-DHHA resulted in significant reductions in liver triglyceride levels and plasma glucose concentrations, suggesting a protective role against obesity-related metabolic dysregulation .

Obesity Research

The compound has emerged as a promising candidate for obesity research. Elevated levels of 3,4-DHHA have been associated with improved metabolic profiles in individuals with obesity. A study noted that higher urinary excretion of 3,4-DHHA correlated with lower body mass index (BMI) and better lipid profiles . This suggests that 3,4-DHHA could serve as a potential therapeutic target or biomarker for obesity management.

Biomarker for Health Conditions

3,4-DHHA is also being investigated as a biomarker for various health conditions. Its levels can reflect dietary habits and gut microbiota composition. For instance, changes in the urinary excretion of 3,4-DHHA have been linked to dietary interventions and the consumption of polyphenol-rich foods . Furthermore, it has been suggested that altered levels of this metabolite may indicate the presence of metabolic disorders or gastrointestinal diseases.

Case Study 1: Dietary Influence on 3,4-DHHA Levels

A clinical trial examined the effects of a polyphenol-rich diet on urinary excretion levels of 3,4-DHHA among participants. Results showed that after a four-week intervention with increased intake of fruits and vegetables, there was a significant increase in urinary concentrations of 3,4-DHHA. This finding underscores the importance of diet in modulating metabolite levels and suggests potential dietary recommendations for improving metabolic health.

Case Study 2: Association with Insulin Sensitivity

In another study focusing on insulin sensitivity among overweight individuals, researchers found that higher baseline levels of 3,4-DHHA were associated with improved insulin response following a glucose tolerance test. This suggests that monitoring 3,4-DHHA levels could provide insights into an individual's insulin sensitivity and overall metabolic health .

Data Tables

作用机制

The mechanism of action of 3,4-Dihydroxyhippuric Acid involves its interaction with various enzymes and receptors in the body. It is known to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The molecular targets include enzymes like tyrosine ammonia-lyase and macrophage migration inhibitory factor .

相似化合物的比较

3,4-Dihydroxyhippuric Acid can be compared with other similar compounds such as:

3-Hydroxyhippuric Acid: Similar in structure but with only one hydroxyl group on the benzene ring.

3,4-Dihydroxybenzoic Acid: Lacks the glycine moiety but has similar hydroxylation on the benzene ring.

3,4-Dihydroxycinnamic Acid: Contains a cinnamic acid moiety instead of the glycine moiety.

The uniqueness of this compound lies in its specific structure, which combines the properties of both a benzoyl group and glycine, making it a versatile compound in various chemical and biological applications .

生物活性

3,4-Dihydroxyhippuric acid (3,4-DHHA) is a significant metabolite derived from the microbial metabolism of dietary polyphenols and has garnered attention for its potential biological activities. This compound is recognized for its anti-inflammatory properties and its role in modulating various metabolic pathways. This article explores the biological activity of 3,4-DHHA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Metabolism

3,4-DHHA is a dihydroxylated derivative of hippuric acid, formed primarily in the gut through the action of intestinal microbiota on polyphenolic compounds found in foods such as fruits, vegetables, and beverages like coffee and tea. The metabolic pathway involves the conversion of flavonoids and other polyphenols into simpler phenolic acids, which are then further processed into 3,4-DHHA.

Anti-Inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory effects of 3,4-DHHA. In vitro experiments have shown that this compound significantly inhibits the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC). For instance:

- TNF-α : Secretion was reduced by approximately 84.9% with 3,4-DHHA treatment.

- IL-1β : A reduction of 93.1% was observed.

- IL-6 : Inhibition reached 88.8% .

These results indicate that 3,4-DHHA plays a crucial role in modulating inflammatory responses, suggesting its potential therapeutic applications in inflammatory diseases .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of 3,4-DHHA. It has been shown to scavenge free radicals and reduce oxidative stress markers in various experimental models. This property is essential for protecting cells from oxidative damage and may contribute to its anti-inflammatory effects .

Dietary Impact on Urinary Excretion

A study involving healthy volunteers demonstrated that consumption of polyphenol-rich diets led to increased urinary excretion levels of 3,4-DHHA. This finding underscores the relationship between dietary intake and the bioavailability of this metabolite. The study reported that after polyphenol consumption, urinary levels of 3,4-DHHA increased significantly compared to baseline measurements .

Metabolic Studies in Animal Models

In animal studies, particularly those involving high-fat diet-induced obesity models, supplementation with 3,4-DHHA has shown promising results in reducing body weight gain and improving metabolic parameters such as plasma glucose levels and liver triglyceride accumulation. These findings suggest that 3,4-DHHA may have beneficial effects on metabolic health beyond its anti-inflammatory properties .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Effect Observed |

|---|---|---|

| Study 1 | Anti-inflammatory | TNF-α reduction by 84.9% |

| Study 1 | Anti-inflammatory | IL-1β reduction by 93.1% |

| Study 1 | Anti-inflammatory | IL-6 reduction by 88.8% |

| Study 2 | Antioxidant | Significant free radical scavenging |

| Study 3 | Metabolic health | Reduced body weight gain in HFD mice |

| Study 3 | Metabolic health | Lower plasma glucose levels |

属性

IUPAC Name |

2-[(3,4-dihydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-6-2-1-5(3-7(6)12)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGDKHUNWDVPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。